molecular formula C9H17N B14704891 2,2-Dimethylheptanenitrile CAS No. 20923-70-0

2,2-Dimethylheptanenitrile

Cat. No.: B14704891
CAS No.: 20923-70-0
M. Wt: 139.24 g/mol
InChI Key: ALLJXBMSGYPKEX-UHFFFAOYSA-N
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Description

2,2-Dimethylheptanenitrile: is an organic compound with the molecular formula C9H17N . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a heptane backbone with two methyl groups at the second carbon position. This compound is used in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: One common method involves heating a halogenoalkane, such as 2-chloro-2-methylheptane, with sodium or potassium cyanide in ethanol. This substitution reaction replaces the halogen with a cyano group, forming 2,2-Dimethylheptanenitrile.

    From Amides: Another method involves dehydrating amides using phosphorus (V) oxide. This process removes water from the amide group, leaving behind the nitrile group.

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to yield nitriles.

Industrial Production Methods: Industrial production often involves large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dimethylheptanenitrile can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form primary amines.

    Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium or potassium cyanide, ethanol, reflux conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2,2-Dimethylheptanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive compounds. Its derivatives may exhibit pharmacological activities, making it valuable in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,2-Dimethylheptanenitrile involves its interaction with specific molecular targets, depending on its application. In chemical reactions, the cyano group acts as a nucleophile or electrophile, facilitating various transformations. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    2,2-Dimethylpentanenitrile: Similar in structure but with a shorter carbon chain.

    2,2-Dimethylhexanenitrile: Another nitrile with a slightly different carbon backbone.

    2,2-Dimethylbutanenitrile: A smaller nitrile with similar reactivity.

Uniqueness: 2,2-Dimethylheptanenitrile stands out due to its specific carbon chain length and branching, which influence its physical and chemical properties. This makes it particularly useful in applications requiring precise molecular configurations.

Properties

IUPAC Name

2,2-dimethylheptanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-4-5-6-7-9(2,3)8-10/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLJXBMSGYPKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511673
Record name 2,2-Dimethylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20923-70-0
Record name 2,2-Dimethylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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